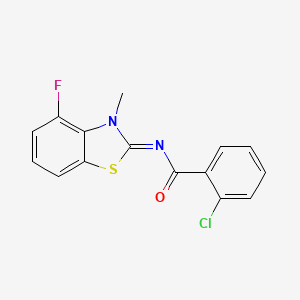

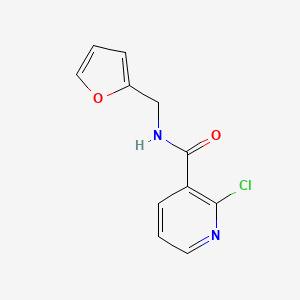

4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds like 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide involves nucleophilic aromatic substitution reactions, utilizing sulfonyl chlorides and amines as starting materials. A related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, indicating a similar approach could be employed for the target compound (Sarojini et al., 2012). Microwave-assisted synthesis is another method that can facilitate the rapid generation of sulfonamide compounds, enhancing the efficiency and yield of the synthesis process (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic and crystallographic techniques. The X-ray diffraction (XRD) study of a similar compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, reveals a triclinic system, highlighting the importance of crystalline structure in determining the molecular geometry and stability of these compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including ligand-coupling reactions and intramolecular nucleophilic and electrophilic attacks. These reactions are critical for further functionalization of the sulfonamide core and the development of complex molecules with desired properties (Baker et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, crystallinity, and thermal stability, are influenced by the incorporation of naphthylene units. Polymers containing naphthylene units exhibit outstanding thermal stability and improved solubility in organic solvents, making them suitable for high-performance applications (Wen et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study reported the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds structurally related to 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide. These compounds displayed potent cytotoxic activity against several human cancer cell lines (A549, HeLa, and MCF-7), indicating their potential as anticancer agents. The mechanism of action was explored in MCF-7 cells, where it was found to induce apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).

Polymer Science and Engineering

Research into novel poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units, synthesized from monomers related to the target compound, revealed outstanding thermal stability and improved solubility in common organic solvents. These polymers exhibited high glass transition temperatures and excellent mechanical properties, making them suitable for advanced material applications (Wen et al., 2015).

Fuel Cell Technology

Studies on sulfonated polyimides prepared from monomers structurally similar to this compound showed promising applications as polyelectrolytes for fuel cells. These materials demonstrated high proton conductivity and good water stability, essential characteristics for efficient fuel cell membranes (Fang et al., 2002).

Material Chemistry

The synthesis of sulfonated aromatic copolyimides based on naphthalene dianhydride and related derivatives indicated their potential use in proton-exchange-membrane fuel cells. These copolymers exhibited excellent physical properties, including thermal behavior, stability, and ion exchange capacity, highlighting their applicability in energy conversion devices (Rabiee et al., 2008).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHPNDHNRHCJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)